2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
Overview
Description
- 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C₁₆H₁₃ClN₂O . It is a quinazolinone derivative.
- It has been investigated for its potential as an anticancer agent .
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials to form the chloromethyl group and the quinazolinone ring system.
- Specific synthetic methods and conditions may vary depending on the research study.
Molecular Structure Analysis
- The molecular structure of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one consists of a quinazolinone core with a chloromethyl group and a 4-methylphenyl substituent.
- The compound’s chemical formula and structural details are essential for understanding its properties and interactions.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including substitution, cyclization, and functional group transformations.
- Specific reactions would depend on the reaction conditions and reagents used.
Physical And Chemical Properties Analysis
- Physical Properties :
- Gray powder
- Melting point: 174 °C
- Chemical Properties :
- Infrared (IR) spectrum: Absorption bands at specific wavenumbers corresponding to C–H, C=O, and C=C bonds.
- Nuclear Magnetic Resonance (NMR) data: Provides information about proton and carbon environments in the molecule.
Scientific Research Applications
Anticonvulsant Activity
Quinazolinone derivatives have been investigated for their anticonvulsant properties. For instance, a study designed and synthesized novel quinazolin-4(3H)-one derivatives, assessing their activity using the 6 Hz psychomotor seizure test. The most active compound demonstrated significant protection against seizures in mice, underscoring the therapeutic potential of these derivatives in epilepsy treatment (Kumar et al., 2011).
H1-Antihistaminic Activity
Another area of application is in the development of H1-antihistaminic agents. Several 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and tested for their in vivo H1-antihistaminic activity. One particular compound was found to be equipotent to the reference standard chlorpheniramine maleate, offering a potential new class of H1-antihistamines with less sedation (Alagarsamy et al., 2005).
Anticancer Activity
Quinazolinone derivatives also show promise in cancer treatment. A specific derivative demonstrated remarkable activity against CNS cancer cell lines in a study, highlighting the potential of these compounds as antitumor agents. The study's rational approach and QSAR techniques contributed to understanding the pharmacophoric requirements for inhibiting EGFR-tyrosine kinase, an important target in cancer therapy (Noolvi & Patel, 2013).
Corrosion Inhibition
Beyond pharmacological applications, quinazolinone derivatives have been explored as corrosion inhibitors. A study investigated new compounds derived from quinazolinone for their efficiency in protecting mild steel in acidic media. These compounds showed high inhibition efficiencies, indicating their potential as effective corrosion inhibitors (Errahmany et al., 2020).
Safety And Hazards
- Specific safety information for this compound is not provided in the available literature.
- Researchers working with this compound should follow standard laboratory safety protocols.
Future Directions
- Further studies are needed to explore its anticancer potential and elucidate its mechanism of action.
- Investigate its interactions with cellular targets and evaluate its efficacy in preclinical models.
properties
IUPAC Name |
2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-6-8-12(9-7-11)19-15(10-17)18-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHLXITVGGWFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398213 | |
Record name | 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |
CAS RN |
22312-80-7 | |
Record name | 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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